molecular formula C7H8N4 B580474 [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine CAS No. 1369412-53-2

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine

Cat. No.: B580474
CAS No.: 1369412-53-2
M. Wt: 148.169
InChI Key: WDZWUBFUAJAJSK-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The presence of nitrogen atoms in the ring structure contributes to its reactivity and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, 2-aminopyridine and nitriles can be used as starting materials for the preparation of [1,2,4]triazolo[1,5-a]pyridines .

Industrial Production Methods

Industrial production methods for [1,2,4]triazolo[1,5-a]pyridines often involve scalable reactions that can be performed under mild conditions. The use of microwave irradiation and eco-friendly reagents is particularly advantageous for large-scale synthesis due to reduced reaction times and lower energy consumption .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizers (sodium hypochlorite, lead tetraacetate), reducing agents (sodium borohydride), and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine is unique due to its specific fusion pattern and the presence of a methanamine group, which enhances its reactivity and potential biological activities. This uniqueness makes it a valuable scaffold for drug design and other scientific research applications.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZWUBFUAJAJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857343
Record name 1-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369412-53-2
Record name 1-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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